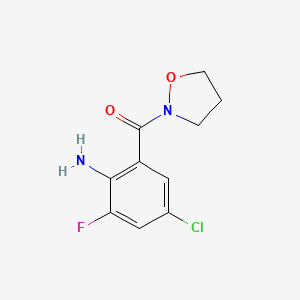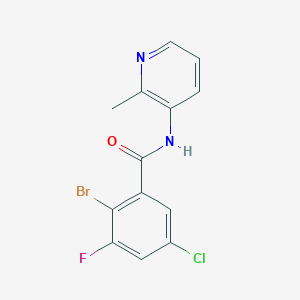
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Mécanisme D'action
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide targets specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the regulation of immune cell activity. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide inhibits the activity of enzymes such as CDK7 and CDK9, which are involved in the transcription of genes that promote cancer cell growth. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide also inhibits the activity of certain immune cells, such as T cells and macrophages, which are involved in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide vary depending on the specific disease being studied. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of the disease. N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. Another advantage is its favorable safety profile in preclinical studies. However, one limitation is the lack of clinical data on the efficacy and safety of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide in humans, which limits its potential for clinical translation.
Orientations Futures
For N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide research include further preclinical studies to investigate its efficacy and safety in various disease models, as well as clinical trials to evaluate its potential as a therapeutic agent in humans. Other future directions include the development of more potent and selective inhibitors of CDK7 and CDK9, as well as the identification of biomarkers that can predict patient response to N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide treatment. Overall, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide shows promising potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide involves the reaction of 5-chloro-8-methylquinoline-2-carboxylic acid with thionyl chloride to obtain 5-chloro-8-methylquinoline-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-(methoxymethyl)-1,3-thiazole-5-carboxamide to obtain N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorder research, N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Inflammation is a key factor in the development of many diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-chloro-8-methylquinolin-2-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-11(17)10-4-6-13(19-14(9)10)20-16(21)15-12(7-22-2)18-8-23-15/h3-6,8H,7H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCGNONSNUAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)C3=C(N=CS3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-(3-fluorophenyl)acetyl]amino]ethyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626928.png)
![N-[4-[2-(diethylamino)-2-oxoethyl]phenyl]-3-propan-2-ylfuran-2-carboxamide](/img/structure/B6626940.png)
![N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626943.png)
![2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B6626945.png)
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N,N-bis(prop-2-ynyl)benzamide](/img/structure/B6626951.png)
![2-bromo-5-chloro-3-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626953.png)
![4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide](/img/structure/B6626960.png)

![N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B6626979.png)
![2-(5-chloropyridin-2-yl)-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6626987.png)
![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)
![N,N,4-trimethyl-6-[4-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B6627006.png)
![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)